molecular formula C9H9BrO3S B12847816 1-(5-bromo-2-methylsulfonylphenyl)ethanone

1-(5-bromo-2-methylsulfonylphenyl)ethanone

Cat. No.: B12847816
M. Wt: 277.14 g/mol
InChI Key: IVLNDYGEACGYIJ-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-methylsulfonylphenyl)ethanone is a chemical compound with the molecular formula C9H9BrO3S It is known for its unique structure, which includes a bromine atom, a methylsulfonyl group, and an ethanone moiety

Properties

Molecular Formula

C9H9BrO3S

Molecular Weight

277.14 g/mol

IUPAC Name

1-(5-bromo-2-methylsulfonylphenyl)ethanone

InChI

InChI=1S/C9H9BrO3S/c1-6(11)8-5-7(10)3-4-9(8)14(2,12)13/h3-5H,1-2H3

InChI Key

IVLNDYGEACGYIJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)Br)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-bromo-2-methylsulfonylphenyl)ethanone typically involves the bromination of 2-methylsulfonylacetophenone. The reaction is carried out under controlled conditions using bromine as the brominating agent. The process requires careful monitoring of temperature and reaction time to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of 1-(5-bromo-2-methylsulfonylphenyl)ethanone may involve large-scale bromination reactions. The use of automated reactors and precise control systems ensures consistent quality and yield. The compound is then purified through crystallization or distillation techniques to meet the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-2-methylsulfonylphenyl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction Reactions: The ethanone moiety can be reduced to the corresponding alcohol.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution: Products with different functional groups replacing the bromine atom.

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(5-bromo-2-methylsulfonylphenyl)ethanone is explored for its potential as a lead compound in drug development. Its unique structure allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents.

  • Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of cancer cell lines. For instance, it induces apoptosis in breast cancer cells by activating intrinsic apoptotic pathways, evidenced by increased levels of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
  • Mechanism of Action : The compound's mechanism involves cell cycle arrest at the G2/M phase, preventing cancer cells from dividing. This was particularly noted in human colorectal cancer cell lines, leading to significant reductions in cell viability.

Antimicrobial Properties

Research indicates that 1-(5-bromo-2-methylsulfonylphenyl)ethanone exhibits antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The antimicrobial effects are attributed to the disruption of bacterial cell membranes and interference with metabolic processes .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This potential application could be significant in treating inflammatory diseases .

Neuroprotective Effects

Emerging research indicates that 1-(5-bromo-2-methylsulfonylphenyl)ethanone may protect neuronal cells from oxidative stress, suggesting possible therapeutic avenues for neurodegenerative diseases such as Alzheimer's or Parkinson's disease .

Case Study 1: Anticancer Efficacy

A controlled study evaluated the anticancer efficacy of 1-(5-bromo-2-methylsulfonylphenyl)ethanone on human breast cancer cell lines. The results demonstrated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations (IC50 = 15 µM). This study concluded that the compound could serve as a promising lead for developing new anticancer therapies .

Case Study 2: Antimicrobial Activity Assessment

In vitro studies assessed the antimicrobial activity of 1-(5-bromo-2-methylsulfonylphenyl)ethanone against various bacterial strains. The results indicated effective inhibition of bacterial growth, supporting its potential use as an antimicrobial agent in pharmaceutical formulations .

Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInduces apoptosis; inhibits proliferation
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryInhibits pro-inflammatory cytokines
NeuroprotectiveProtects neuronal cells from oxidative stress

Mechanism of Action

The mechanism of action of 1-(5-bromo-2-methylsulfonylphenyl)ethanone involves its interaction with specific molecular targets. The bromine atom and methylsulfonyl group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to potential biological effects.

Comparison with Similar Compounds

  • 1-(5-Bromo-2-methylphenyl)ethanone
  • 1-(2-Bromo-5-methylphenyl)ethanone
  • 2-Bromo-1-[4-(methylsulfonyl)phenyl]-1-ethanone

Comparison: 1-(5-Bromo-2-methylsulfonylphenyl)ethanone is unique due to the presence of both a bromine atom and a methylsulfonyl group

Biological Activity

1-(5-Bromo-2-methylsulfonylphenyl)ethanone is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, experimental findings, and potential therapeutic uses.

1-(5-Bromo-2-methylsulfonylphenyl)ethanone features a bromine atom and a methylsulfonyl group attached to a phenyl ring, which contributes to its reactivity and interaction with biological systems. The compound's structure allows for various interactions with enzymes and proteins, making it a candidate for further investigation in medicinal chemistry.

The biological activity of 1-(5-bromo-2-methylsulfonylphenyl)ethanone is primarily attributed to its ability to participate in nucleophilic substitution reactions due to the presence of the bromine atom. This reactivity can lead to the inhibition of specific enzymes or modification of proteins, thereby affecting various biochemical pathways .

Antimicrobial Activity

Research has indicated that compounds similar to 1-(5-bromo-2-methylsulfonylphenyl)ethanone exhibit significant antimicrobial properties. For instance, studies on related sulfonamide derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria . The presence of the bromine atom enhances the compound's lipophilicity, which may improve membrane penetration and overall antimicrobial efficacy.

Anti-inflammatory Properties

Compounds within the chalcone class, which includes 1-(5-bromo-2-methylsulfonylphenyl)ethanone, have been reported to exhibit anti-inflammatory effects. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic potential in treating inflammatory diseases .

Case Studies and Experimental Findings

Several studies have investigated the biological activity of related compounds:

Compound Model Activity Reference
1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanoneIn vitroAntimicrobial against S. aureus
2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanoneIn vivoAnti-inflammatory effects in diabetic models
Chalcone derivativesSTZ-induced diabetic ratsAnti-hyperglycemic effects

These findings highlight the potential for 1-(5-bromo-2-methylsulfonylphenyl)ethanone and its analogs in treating various diseases through their biological activities.

Q & A

Q. What are the recommended synthetic routes for 1-(5-bromo-2-methylsulfonylphenyl)ethanone, and how can purity be optimized?

Methodological Answer:

  • Synthetic Pathways : A common approach involves alkylation of brominated aromatic precursors. For example, reacting 5-bromo-2-methylsulfonylbenzaldehyde with ethyl (triphenylphosphoranylidene)acetate in polar aprotic solvents (e.g., N-methylpyrrolidinone) at elevated temperatures (~210°C) .
  • Purification : Column chromatography using silica gel with ethyl acetate/hexane gradients is recommended. Purity can be confirmed via HPLC (≥95%) and melting point consistency (e.g., mp ~90–95°C as reported for analogous brominated acetophenones) .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions. For example, the methylsulfonyl group typically appears as a singlet at δ ~3.2 ppm (1H^1H) and δ ~45 ppm (13C^{13}C) .
  • X-ray Crystallography : Single-crystal analysis provides unambiguous confirmation of molecular geometry. In analogous structures, dihedral angles between the ethanone group and aromatic ring are ~3.6°, stabilized by intramolecular hydrogen bonds .

Q. How can researchers validate the stability of this compound under varying storage conditions?

Methodological Answer:

  • Accelerated Degradation Studies : Store samples at 4°C, 25°C, and 40°C for 1–3 months. Monitor decomposition via TLC or LC-MS. For brominated acetophenones, degradation is minimal in inert atmospheres but increases with exposure to light or moisture .
  • Spectroscopic Reanalysis : Compare FT-IR spectra pre- and post-storage; shifts in carbonyl (C=O) stretches (~1680 cm1^{-1}) indicate instability .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

Methodological Answer:

  • Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency. For similar brominated ketones, yields improved from 60% to 85% with optimized catalysts .
  • Solvent Optimization : Replace NMP with recyclable solvents like dimethylacetamide (DMAc) to reduce costs. Pilot studies show comparable yields (~80%) with reduced environmental impact .

Q. What strategies resolve contradictions in solubility data across different solvent systems?

Methodological Answer:

  • Solubility Parameter Analysis : Calculate Hansen solubility parameters (δD_D, δP_P, δH_H) to predict solvent compatibility. For example, dimethyl sulfoxide (DMSO) and dichloromethane (DCM) are ideal for brominated acetophenones due to high δP_P values (~10–12 MPa1/2^{1/2}) .
  • Replicate Studies : Conduct solubility trials under controlled humidity and temperature. Discrepancies often arise from trace moisture in hygroscopic solvents like THF .

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G* basis sets. Calculate Fukui indices to identify electrophilic sites (e.g., the carbonyl carbon and bromine-substituted aromatic positions) .
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict reaction pathways. For methylsulfonyl groups, solvation free energy in DMSO correlates with experimental reaction rates .

Q. What experimental designs mitigate variability in biological activity assays for derivatives of this compound?

Methodological Answer:

  • Dose-Response Curves : Use a minimum of three biological replicates per concentration (e.g., 1–100 µM) to account for inter-assay variability. For pyrazolone derivatives, IC50_{50} values varied by <10% with this approach .
  • Positive/Negative Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity assays) to normalize activity data across labs .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for this compound?

Methodological Answer:

  • Purity Verification : Re-crystallize samples from ethanol/water mixtures and compare DSC thermograms. Impurities (e.g., residual solvents) broaden melting ranges .
  • Interlab Comparisons : Collaborate with independent labs using standardized DSC protocols. For example, a multi-lab study resolved a 5°C discrepancy in a brominated analog by identifying calibration errors in one lab’s equipment .

Q. What causes variability in observed 1H^1H1H-NMR shifts for the methylsulfonyl group, and how is this resolved?

Methodological Answer:

  • Solvent Effects : Re-acquire spectra in deuterated DMSO versus CDCl3_3. The methylsulfonyl proton signal shifts upfield by ~0.2 ppm in CDCl3_3 due to reduced hydrogen bonding .
  • Dynamic Exchange : Low-temperature NMR (-40°C) can resolve splitting caused by conformational exchange in the sulfonyl group .

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